![molecular formula C15H18N2O3 B5598739 ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-55-4](/img/structure/B5598739.png)
ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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Description
Ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a compound that belongs to the class of γ-carboline derivatives. These compounds are of interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of γ-carboline derivatives, closely related to the subject compound, has been developed based on 1-hydroxyindole chemistry. This method allows for the preparation of various 3-substituted and 2-substituted methyl pyrido[4,3-b]indole carboxylates in good yields (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
The crystal structure of a related compound, ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, has been characterized, providing insights into the molecular conformation and potential for intermolecular interactions critical for biological activity (Hu et al., 2018).
Chemical Reactions and Properties
Ethyl pyrrole-2-carboxylate serves as a key intermediate in the synthesis of indole derivatives, showcasing the versatility of the compound in synthetic applications. Its reactivity with succinic anhydride or 3-methoxycarbonylpropionyl chloride illustrates the compound's utility in constructing complex indole frameworks (Tani et al., 1996).
Scientific Research Applications
Synthetic Applications and Chemical Properties
The synthesis and application of ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate and its analogs are a significant area of research. Studies demonstrate various synthetic routes and transformations to create these compounds, highlighting their importance in organic chemistry and potential applications in medicinal chemistry and material science.
Synthetic Routes and Chemical Confirmations : Watanabe et al. (1993) confirmed the structure of related benz[f]indoles through chemical correlations, providing a basis for synthesizing complex indole derivatives (Watanabe, Miyagi, & Murakami, 1993). Tani and colleagues (1996) developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, expanding the toolbox for synthesizing indole and pyridoindole derivatives (Tani, Ariyasu, Ohtsuka, Koga, Ogawa, Yokoyama, & Murakami, 1996).
Photophysical Properties : Bozkurt and Doğan (2018) investigated the photophysical properties of a novel 4-aza-indole derivative, highlighting the potential of these compounds for applications in bio- or analytical sensors and optoelectronic devices due to their unique solvatochromism behavior and high quantum yield across various solvents (Bozkurt & Doğan, 2018).
Novel Syntheses and Applications : Forbes, Johnson, and Thompson (1992) detailed complementary routes for synthesizing highly functionalized pyrido[2,3-b]indoles, which are pivotal for developing new pharmacological agents and materials with specific optical and electronic properties (Forbes, Johnson, & Thompson, 1992).
properties
IUPAC Name |
ethyl 8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(18)17-7-6-14-12(9-17)11-8-10(19-2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOAZFYVGHVGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152874 |
Source
|
Record name | Ethyl 1,3,4,5-tetrahydro-8-methoxy-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
CAS RN |
63277-55-4 |
Source
|
Record name | Ethyl 1,3,4,5-tetrahydro-8-methoxy-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63277-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,3,4,5-tetrahydro-8-methoxy-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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